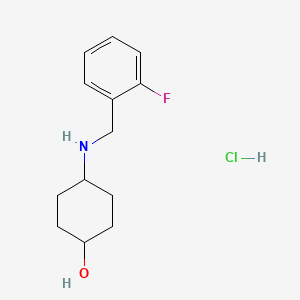

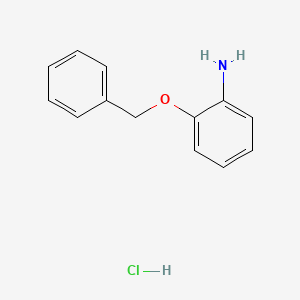

![molecular formula C20H20ClN3O3S B2612101 2-(6-chloro-1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-cyclopentylacetamide CAS No. 1031619-25-6](/img/structure/B2612101.png)

2-(6-chloro-1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-cyclopentylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The benzothiadiazine-1,1-dioxide ring is a novel scaffold that has been the subject of much research due to its wide range of pharmacological activities . These activities include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The activity of the benzothiadiazine-1,1-dioxide ring is influenced by many functional groups attached to the ring .

Synthesis Analysis

In a study, a series of novel 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives were synthesized as PI3Kδ inhibitors . The synthesis involved the reduction of a nitro group in a nitrobenzenesulfonamide, followed by a reaction with trimethyl orthoacetate to give the 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives . After bromination of the 3-methyl group, a nucleophilic substitution with a pyrazolopyrimidin-4-amine provided the respective iodide derivatives .

Molecular Structure Analysis

The molecular structure of the benzothiadiazine-1,1-dioxide ring is influenced by the functional groups attached to it . For example, a halo group at the 7 and 8 positions of the ring can give active compounds . Other functional groups like alkyl, aryl, alkylamino, benzyl, keto, etc. at different positions of the benzothiadiazine-1,1-dioxide ring are also responsible for the activity .

Chemical Reactions Analysis

The benzothiadiazine-1,1-dioxide ring can undergo various chemical reactions depending on the functional groups attached to it . For example, the introduction of a 5-indolyl or 3,4-dimethoxyphenyl at the affinity pocket generated the most potent analogues with IC50 values of 217 to 266 nM .

Physical And Chemical Properties Analysis

The physical and chemical properties of the benzothiadiazine-1,1-dioxide ring are influenced by the functional groups attached to it . For example, a halo group at the 7 and 8 positions of the ring can give active compounds .

科学的研究の応用

Antimicrobial Activity

Compounds in the 1,2,4-benzothiadiazine-1,1-dioxide family have been reported to exhibit antimicrobial properties . The specific mechanisms and effectiveness can vary depending on the functional groups attached to the ring .

Antiviral Activity

These compounds also show potential as antiviral agents . Further research is needed to determine the specific viruses they are effective against and the mechanisms of action .

Antihypertensive Properties

1,2,4-benzothiadiazine-1,1-dioxides have been studied for their antihypertensive effects . They could potentially be used in the treatment of high blood pressure .

Antidiabetic Effects

Research has indicated that these compounds may have antidiabetic properties . They could potentially be used in the management of diabetes .

Anticancer Properties

Some 1,2,4-benzothiadiazine-1,1-dioxides have shown promise as anticancer agents . The specific types of cancer they are effective against and their mechanisms of action are areas of ongoing research .

KATP Channel Activation

Compounds in this family have been reported to activate KATP channels . This could have potential applications in various medical conditions .

AMPA Receptor Modulation

Certain 1,2,4-benzothiadiazine-1,1-dioxides, such as 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides, have been tested as positive allosteric modulators of the AMPA receptors . This could have implications in neurological conditions .

将来の方向性

Future research on the benzothiadiazine-1,1-dioxide ring could focus on exploring its various pharmacological activities and developing new derivatives with improved potency and selectivity . The advent of computerized molecular graphics could also boost the study of structural–activity relationships .

特性

IUPAC Name |

2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-cyclopentylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O3S/c21-15-10-11-18-17(12-15)20(14-6-2-1-3-7-14)23-24(28(18,26)27)13-19(25)22-16-8-4-5-9-16/h1-3,6-7,10-12,16H,4-5,8-9,13H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDHFAXBYNRNENC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

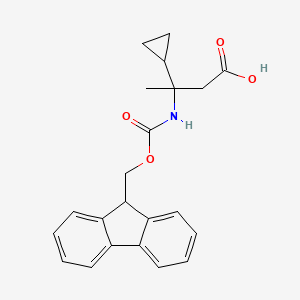

![methyl 5-((2-(cyclopropanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)methyl)furan-2-carboxylate](/img/structure/B2612026.png)

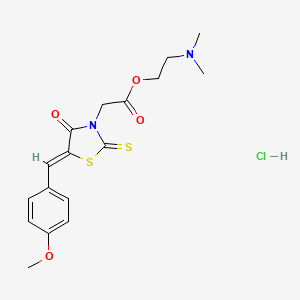

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(3-methoxyphenyl)-5-methyl-1,2,4-triazol-3-one](/img/structure/B2612028.png)

![2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2612030.png)

![N-(2-Methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidin](/img/no-structure.png)

![4-(Mesitylsulfonyl)-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2612037.png)

![1-(3,5-Dihydro-2H-pyrido[3,2-f][1,4]oxazepin-4-yl)prop-2-en-1-one](/img/structure/B2612039.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2612041.png)